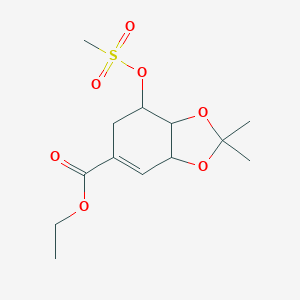

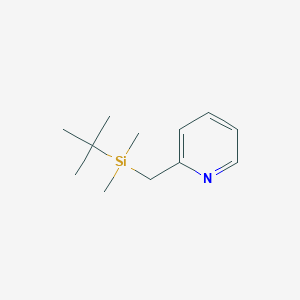

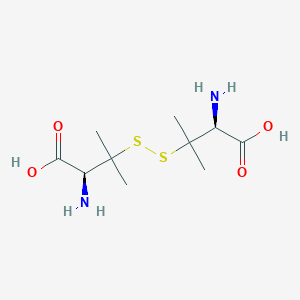

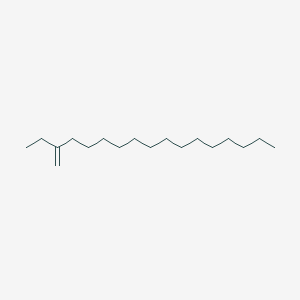

![molecular formula C20H34O2 B149045 [4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate CAS No. 1438-66-0](/img/structure/B149045.png)

[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S,4S,4aR,8aS)-4-((S)-3-Hydroxy-3-methylpent-4-en-1-yl)-4a,8,8-trimethyl-3-methylenedecahydronaphthalen-1-ol is a natural product found in Tsuga chinensis, Larix decidua, and other organisms with data available.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Methods : A study by Cannon et al. (1975) detailed the synthesis of similar naphthalene derivatives through the condensation of citral with naphthalene diols, leading to the formation of compounds like 7,7a,8,9,11,11a-hexahydro-7,7,10-trimethyl-1,10-epoxy-10H-benz[de]anthracen-6-ol. This process could potentially be applicable to the synthesis of the specified compound (Cannon, J., McDonald, I., Sierakowski, A., White, A., & Willis, A., 1975).

Crystal Structure Determination : The same study also described the crystal structure of these compounds, which were found to be monoclinic, providing insights into their molecular configuration (Cannon et al., 1975).

Potential Therapeutic Applications

Anticancer Activity : A paper by Yang et al. (2019) investigated the anticancer properties of dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene derivatives, indicating a potential area of therapeutic application for similar compounds. These compounds showed un-toxic effects on certain cell lines and induced cancer cell apoptosis through autophagy regulation (Yang, M. D., Shen, X., Hu, Y. S., Chen, Y., & Liu, X., 2019).

Enzymatic Synthesis and Resolution : Kinoshita et al. (2008) described the chemoenzymatic synthesis of related compounds, demonstrating the potential for enzymatic methods in the synthesis of complex organic compounds, which could be applied to the target compound (Kinoshita, M., Miyake, T., Arima, Y., Oguma, M., & Akita, H., 2008).

DNA Interaction and Docking Studies : Kurt et al. (2020) investigated the DNA binding properties of certain naphthalene derivatives, indicating the potential for such compounds to interact with genetic material, which could be relevant for the target compound in biomedical research (Kurt, B., Temel, H., Atlan, M., & Kaya, S., 2020).

Chemical Properties and Applications

Skeletal Rearrangements in Synthesis : Cambie et al. (1998) discussed skeletal rearrangements in aromatic diterpenoids, a process that could be applicable in manipulating the structure of the specified compound for various applications (Cambie, R. C., Liu, C. C., Rickard, C., & Rutledge, P., 1998).

Theoretical Chemical Activity Studies : Gültekin et al. (2020) conducted theoretical studies on the chemical activities of similar compounds, providing insights into their molecular and chemical properties, which are essential for understanding the behavior of the target compound (Gültekin, Z., Demircioğlu, Z., Frey, W., & Büyükgüngör, O., 2020).

Synthesis of Derivatives : Jing (2010) reported on the synthesis of novel naphthalene derivatives, which could provide a foundation for creating diverse compounds from the base structure of [4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate (Yang Jing, 2010).

properties

CAS RN |

1438-66-0 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(1S,4S,4aR,8aS)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |

InChI |

InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3/t15-,16-,17-,19+,20+/m0/s1 |

InChI Key |

CLGDBTZPPRVUII-HROONELDSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1[C@H](CC(=C)[C@@H]2CC[C@@](C)(C=C)O)O)(C)C |

SMILES |

CC(=O)OC1CC(=C)C(C2(C1C(CCC2)(C)C)C)CCC(C)(C=C)OC(=O)C |

Canonical SMILES |

CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |

synonyms |

(αS,1S,4S,4aS,8aR)-α-Ethenyldecahydro-4-hydroxy-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; [1S-[1α(R*),4β,4aβ,8aα]]-α-Ethenyldecahydro-4-hydroxy-α,5,5,8a-tetramethyl-2-methylene-1-naphthalenepropanol; (+)-Larixol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.